molecular formula C6H8N2O2S B1622461 5-(2-Hydroxyethyl)-2-thiouracil CAS No. 23956-11-8

5-(2-Hydroxyethyl)-2-thiouracil

Cat. No.: B1622461
CAS No.: 23956-11-8
M. Wt: 172.21 g/mol
InChI Key: BHOFBQMOMPQKCN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2-thiouracil is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Interaction with Tumor Enzymes

Research has demonstrated the synthesis of 5-fluoro-2-thiouracil and its interactions with tumor thymidylate synthase, revealing its potential for antitumor activity. The study provides insights into the nucleosides' conformations and their inhibitory effects on purified enzymes from Ehrlich ascites carcinoma and L1210 cells, indicating its significance in cancer research (Bretner et al., 1993).

Reactivity and Structural Characterization

The reactivity of 5-carboethoxy-2-thiouracil towards different organohalogen compounds under phase-transfer catalysis conditions has been studied, leading to the formation of S-monoalkylated products. This research is crucial for understanding the chemical properties and potential applications of 5-(2-Hydroxyethyl)-2-thiouracil in various fields, including material science and biochemistry (Hassan et al., 2003).

Antimicrobial Applications

A series of 5-cyano-2-thiouracil derivatives were synthesized and tested for their antimicrobial properties. This study highlights the potential use of this compound derivatives as antimicrobial agents, showing promising results against various bacterial and fungal species (Rizk et al., 2018).

Metal Complex Formation and Biological Importance

The formation of metal complexes with 5-carboxy-2-thiouracil has been investigated, emphasizing its importance in bioinorganic chemistry and potential use in developing new anticancer and antiviral agents (Rastogi et al., 1999).

Synthesis of New Derivatives with Biological Activity

New derivatives of 2-thiouracil, including this compound, have been synthesized and evaluated for their biological activities. This research contributes to the development of new compounds with potential therapeutic applications (Fathalla, 2001).

Properties

IUPAC Name

5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFBQMOMPQKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394311
Record name 5-(2-hydroxyethyl)-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23956-11-8
Record name NSC528411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-hydroxyethyl)-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl formate (33.1 ml, 2.1 equiv) and γ-butyrolactone (15 ml, 1 equiv) in ether (400 ml) was added dropwise with stirring to a solution of potassium t-butoxide (52.5 g, 2.4 equiv) in tetrahydrofuran (400 ml). The mixture was allowed to warm to room temperature, and stirred overnight. The solvent was removed in vacuo, 2-propanol (600 ml) and thiourea (29.7 g, 2 equiv) were added, and the mixture was heated to reflux for 5 h. After cooling to room temperature, the precipitate was filtered off, dissolved in water (500 ml), and washed twice with ether. The aqueous solution was acidified to pH5.5 with acetic acid, and the resulting precipitate was filtered off, washed thoroughly with water, and dried in vacuo; yield 23.85 g. 1H-NMR (d6-DMSO) δ 2.36 (2H, t), 3.47 (2H, m), 4.57 (1H, m), 7.24 (1H, s), 12.2 & 12.4 (each 1H, br s); MS (APCI−) found (M−H)=171; C6H8N2O2S requires 172.
Quantity
33.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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